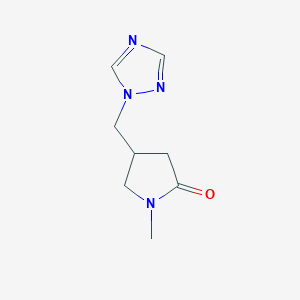
Methyl 4-(2-((3-cyclopropyl-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-((3-cyclopropyl-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate, also known as MCHA, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is of particular interest to researchers due to its potential applications in the development of new drugs and therapies for a variety of medical conditions. In
Aplicaciones Científicas De Investigación
Methyl 4-(2-((3-cyclopropyl-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate has been found to have a wide range of potential applications in scientific research. One of the primary areas of interest is in the development of new drugs and therapies for the treatment of cancer. Studies have shown that this compound has the ability to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments.
In addition to its potential applications in cancer research, this compound has also been studied for its potential use in the treatment of other medical conditions, such as diabetes and cardiovascular disease. Studies have shown that this compound has the ability to regulate blood glucose levels and improve cardiovascular function, making it a potential candidate for the development of new treatments for these conditions.
Mecanismo De Acción
The mechanism of action of Methyl 4-(2-((3-cyclopropyl-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. Studies have also shown that this compound has the ability to modulate the activity of various transcription factors, which play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound has a wide range of biochemical and physiological effects. In addition to its ability to inhibit the growth and proliferation of cancer cells, this compound has also been shown to have anti-inflammatory and antioxidant properties. Studies have also shown that this compound has the ability to regulate blood glucose levels and improve cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Methyl 4-(2-((3-cyclopropyl-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a promising candidate for the development of new cancer treatments that are both effective and safe. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound can be complex and time-consuming, which can make it difficult to produce large quantities of the compound for use in experiments.
Direcciones Futuras
There are many potential future directions for research on Methyl 4-(2-((3-cyclopropyl-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate. One area of interest is the development of new drugs and therapies that utilize this compound as a key component. Another area of interest is the study of the molecular mechanisms underlying the anti-cancer and other therapeutic effects of this compound. Additionally, further research is needed to fully understand the advantages and limitations of using this compound in lab experiments, and to develop new and improved methods for synthesizing the compound.
Métodos De Síntesis
The synthesis of Methyl 4-(2-((3-cyclopropyl-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate can be achieved through a multi-step process that involves the use of various chemical reagents and techniques. The first step involves the reaction of 4-aminobenzoic acid with methyl chloroformate to produce methyl 4-aminobenzoate. This compound is then reacted with N-(cyclopropyl)propane-1,3-diamine to produce the intermediate compound, which is then reacted with ethyl chloroformate to produce the final product, this compound.
Propiedades
IUPAC Name |
methyl 4-[[2-[(3-cyclopropyl-3-hydroxypropyl)amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-23-16(22)11-4-6-12(7-5-11)18-15(21)14(20)17-9-8-13(19)10-2-3-10/h4-7,10,13,19H,2-3,8-9H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDKVHCTDYPSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(difluoromethyl)thio]-1H-benzimidazole](/img/structure/B2949644.png)




![9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2949652.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(2,4-dimethoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2949657.png)
![3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2949658.png)

![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2949661.png)

![2-(6-chloro-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2949665.png)

